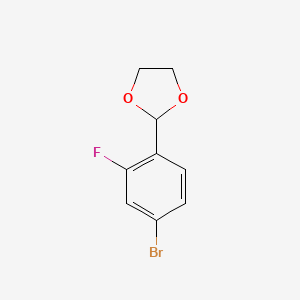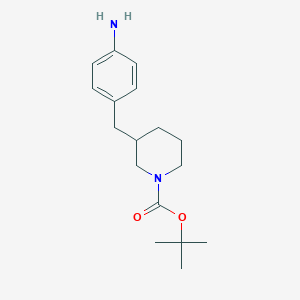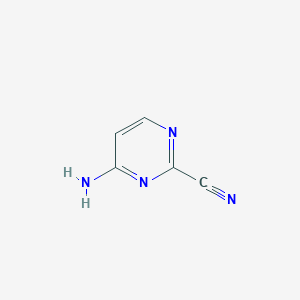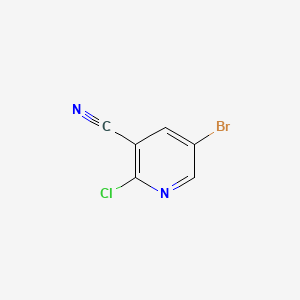
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate
Vue d'ensemble
Description
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is a carbamate derivative . It is a powder in physical form . The IUPAC name for this compound is tert-butyl 1-(4-aminophenyl)ethylcarbamate .
Synthesis Analysis
The synthesis of tert-butyl (1-(4-aminophenyl)ethyl)carbamate or similar carbamate derivatives often involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis
The molecular formula of Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is C13H20N2O2 . The InChI code is 1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) . The molecular weight is 236.31 g/mol .Physical And Chemical Properties Analysis
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is a powder in physical form . It has a molecular weight of 236.31 g/mol . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis of N-Boc-protected anilines
“Tert-butyl carbamate” or “Boc” group is often used in organic synthesis to protect amines. The compound can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis of tetrasubstituted pyrroles
This compound can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Intermediate in the synthesis of ceftolozane
“Tert-butyl (1-(4-aminophenyl)ethyl)carbamate” is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .
Synthesis of substituted benzamido phenylcarbamates
A series of new “tert-butyl 2-(substituted benzamido) phenylcarbamates” were synthesized by the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acids .
Safety and Hazards
Orientations Futures
While specific future directions for Tert-butyl (1-(4-aminophenyl)ethyl)carbamate are not found in the search results, carbamates in general are receiving much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate | |
CAS RN |
643086-68-4 | |
| Record name | tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)








